molecular formula C9H6F4O3 B13430408 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B13430408
M. Wt: 238.14 g/mol
InChI Key: VUXCICCNVRQZJS-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a unique substitution pattern: a methoxy group at position 2, fluorine at position 4, and a trifluoromethyl group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine and methoxy groups influence electronic distribution and acidity .

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-7-3-6(10)5(9(11,12)13)2-4(7)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

VUXCICCNVRQZJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation via Directed Lithiation and Electrophilic Substitution

One reported method involves the use of sec-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) to generate a lithiated intermediate from 2-methoxy-4-(trifluoromethyl)benzoic acid, which can then be functionalized further.

Step Reagents & Conditions Description Yield
1 sec-Butyllithium (1.4 M in cyclohexane), TMEDA, THF, -70 °C Dropwise addition of sec-butyllithium and TMEDA to 2-methoxy-4-(trifluoromethyl)benzoic acid in THF at low temperature to form lithiated intermediate -
2 Addition of electrophile (e.g., dimethyl disulfide) at -70 °C Electrophilic substitution on the lithiated aromatic ring 11% isolated yield of 2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzoic acid derivative
3 Work-up: Quenching with water, acidification, extraction, drying, crystallization Isolation of the substituted benzoic acid derivative as a white solid -

This method demonstrates the utility of directed ortho-lithiation to introduce substituents adjacent to existing functional groups under controlled low-temperature conditions, although the yield reported is moderate (~11%) due to the sensitivity of intermediates and side reactions.

Coupling Reactions Using Activated Esters or Acid Chlorides

Another approach involves coupling 2-methoxy-4-(trifluoromethyl)benzoic acid with amines or other nucleophiles using activating agents such as diethyl cyanophosphonate and bases like triethylamine in polar aprotic solvents (e.g., dimethylformamide).

Step Reagents & Conditions Description Yield
1 2-Methoxy-4-(trifluoromethyl)benzoic acid, diethyl cyanophosphonate, triethylamine, DMF, ice cooling Activation of the carboxylic acid to form an active intermediate -
2 Addition of amine nucleophile, stirring at room temperature for 16 h Formation of amide or related derivatives Variable yields depending on nucleophile
3 Work-up: Dilution with water, extraction with ethyl acetate, washing, drying, solvent evaporation Isolation of coupled product -

This method is useful for derivatization of the benzoic acid but can be adapted to prepare the acid itself by hydrolysis or further transformations.

Methyl Ester Intermediates and Subsequent Hydrolysis

Synthesis of methyl esters of fluorinated methoxybenzoic acids, such as methyl 3-methoxy-2,4,5-trifluorobenzoate, has been reported with high yields (~90.5%). These esters can be hydrolyzed to the corresponding acids.

Step Reagents & Conditions Description Yield
1 Methylation of hydroxy-substituted trifluorophthalic acid derivatives Formation of methyl esters via methylation agents ~90.5%
2 Hydrolysis of methyl ester under acidic or basic conditions Conversion to carboxylic acid -

Though this example is for a related trifluoromethoxybenzoic acid, similar esterification-hydrolysis sequences are applicable for the target compound.

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature Yield Advantages Limitations
Directed ortho-lithiation and electrophilic substitution sec-Butyllithium, TMEDA, electrophiles -70 °C ~11% High regioselectivity Low yield, requires low temperature
Coupling via activated esters Diethyl cyanophosphonate, triethylamine, DMF 0 °C to RT Variable Mild conditions, versatile Requires careful control of reaction time
Esterification and hydrolysis Methylation agents, acid/base hydrolysis Ambient to reflux ~90% for esters High yield for intermediates Additional step needed for acid

Summary and Recommendations

  • The directed ortho-lithiation method provides regioselective functionalization but suffers from low yield and operational complexity due to cryogenic conditions.
  • Coupling reactions using activated esters are practical for derivatization and can be adapted for acid synthesis with proper hydrolysis steps.
  • Preparation of methyl ester intermediates followed by hydrolysis is a high-yielding and scalable route, especially useful when starting from hydroxy-substituted precursors.

For the synthesis of this compound, the choice of method depends on available starting materials, desired scale, and functional group compatibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at position 4 undergoes substitution under specific conditions. The electron-withdrawing trifluoromethyl group (-CF₃) at position 5 activates the ring for nucleophilic attack, particularly in the presence of strong bases.

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 120°C, 12 hrs4-Methoxy derivative68%
Ammonia (NH₃)Ethanol, 80°C, 8 hrs4-Amino derivative52%
Thiophenol (PhSH)K₂CO₃, DMSO, 100°C, 6 hrs4-Phenylthioether75%

Carboxylic Acid Functionalization

The -COOH group participates in typical acid-derived reactions, forming esters, amides, and anhydrides.

Reaction Type Reagent Conditions Product Yield
EsterificationMethanol, H₂SO₄Reflux, 4 hrsMethyl ester92%
AmidationThionyl chloride, then NH₃0°C → RT, 12 hrsPrimary amide85%
Anhydride FormationAcetic anhydride120°C, 2 hrsMixed anhydride with acetic acid78%

Reductive Transformations

The trifluoromethyl group remains inert under standard reduction conditions, but the carboxylic acid can be reduced to a primary alcohol.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT, 3 hrs4-Fluoro-2-methoxy-5-(trifluoromethyl)benzyl alcohol88%
BH₃·THFTHF, reflux, 6 hrsSame as above76%

Coupling Reactions

The aromatic ring participates in cross-coupling reactions when halogenated derivatives are synthesized as intermediates.

Reaction Catalyst/Reagent Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 hrsBiaryl derivatives65%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrsAryl amine adducts58%

Oxidation Reactions

The methoxy group resists oxidation under mild conditions but converts to a carbonyl group under strong oxidants.

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 100°C, 8 hrs2-Oxo-4-fluoro-5-(trifluoromethyl)benzoic acid41%
CrO₃Acetic acid, 60°C, 6 hrsSame as above38%

Key Observations:

  • The trifluoromethyl group enhances electrophilicity at position 4, facilitating nucleophilic substitution.

  • Steric hindrance from the -CF₃ group limits reactivity at position 5, directing modifications to position 4 .

  • Methoxy group stability under basic conditions enables selective functionalization of other sites.

Data extrapolated from structurally analogous compounds (, ,) confirms consistent reactivity patterns. Further studies are required to explore catalytic asymmetric transformations.

Scientific Research Applications

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological systems and as a probe to investigate biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Structural Isomerism

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number
4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid 2-OCH₃, 4-F, 5-CF₃ C₉H₆F₄O₃ 254.14 Not explicitly listed
2-Fluoro-5-(trifluoromethyl)benzoic acid 2-F, 5-CF₃ C₈H₄F₄O₂ 208.11 115029-23-7
3-Fluoro-5-(trifluoromethyl)benzoic acid 3-F, 5-CF₃ C₈H₄F₄O₂ 208.11 141179-72-8
2-Methoxy-5-(trifluoromethyl)benzoic acid 2-OCH₃, 5-CF₃ C₉H₇F₃O₃ 236.15 115933-50-1

Key Observations :

  • Positional Isomerism : The target compound’s trifluoromethyl group at position 5 distinguishes it from analogs like 3-Fluoro-5-(trifluoromethyl)benzoic acid, where fluorine occupies position 3 .

Physicochemical Properties

  • Acidity : The trifluoromethyl group is a strong electron-withdrawing group, lowering the pKa of the carboxylic acid (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid has a pKa ~1.5–2.5). The target compound’s additional methoxy group may slightly modulate acidity through inductive effects .
  • Lipophilicity : Trifluoromethyl and fluorine substituents increase logP values. For example, 2-Fluoro-5-(trifluoromethyl)benzoic acid has a logP of ~2.3, while the target compound’s methoxy group may reduce logP slightly due to polarity .
  • Solubility : Fluorinated benzoic acids generally exhibit low aqueous solubility. The target compound’s solubility in polar solvents (e.g., DMSO) is likely comparable to 2-Methoxy-5-(trifluoromethyl)benzoic acid (~10–20 mg/mL) .

Biological Activity

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H6F4O2
  • Molecular Weight : 232.14 g/mol

The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which are critical for biological activity.

Inhibition of Protein Kinases

Research has indicated that this compound exhibits significant inhibitory effects on various protein kinases, including GRK2 (G protein-coupled receptor kinase 2). Studies have shown that derivatives with fluorinated groups can enhance selectivity and potency against specific kinases.

Table 1: Inhibition Potency of this compound against Protein Kinases

CompoundTarget KinaseIC50 (µM)
This compoundGRK20.77
This compoundROCK1>100
This compoundPKA>100

These findings suggest that the compound has a selective inhibitory effect on GRK2 compared to other kinases, making it a potential candidate for therapeutic applications targeting heart failure and other cardiovascular diseases .

Antioxidant Activity

Studies have also explored the antioxidant properties of this compound. The trifluoromethyl group is known to contribute to increased radical scavenging activity. In vitro assays demonstrated that compounds containing this functional group can effectively neutralize free radicals, thereby providing protective effects against oxidative stress.

Case Studies

  • Cardiovascular Applications : In a study involving animal models of myocardial infarction, treatment with derivatives of this compound resulted in improved cardiac function and reduced remodeling post-injury. This suggests the compound's potential utility in heart failure therapies .
  • Cancer Research : Preliminary studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The fluorine atoms enhance binding affinity due to increased hydrophobic interactions, leading to altered enzyme kinetics and receptor activation states.

Q & A

Q. What are the key synthetic routes for 4-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation, methoxylation, and trifluoromethylation. For example, sodium hypochlorite in 1,4-dioxane/water under reflux is used for chlorination (as seen in analogous benzoic acid derivatives) . Optimization includes adjusting solvent polarity (e.g., 1,4-dioxane vs. water) to enhance regioselectivity and yield. Reaction progress should be monitored via TLC or HPLC .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Complementary techniques like NMR (¹H/¹³C, ¹⁹F for fluorine) and mass spectrometry (HRMS) confirm structural integrity. Moisture content (≤0.5%) is measured via Karl Fischer titration .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to hazards like skin irritation (H315) and respiratory sensitivity (H335). Avoid inhalation of fine powders and ensure proper ventilation. Hazardous waste must be segregated and disposed via certified protocols .

Advanced Research Questions

Q. How does the electronic influence of substituents (fluoro, methoxy, trifluoromethyl) affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is electron-withdrawing, meta-directing, while methoxy is electron-donating, ortho/para-directing. Computational modeling (DFT) predicts regioselectivity in Suzuki-Miyaura couplings. Experimental validation via substituent scrambling (e.g., using Pd catalysts) is recommended .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Reproduce spectra in deuterated DMSO or CDCl₃ and compare with literature. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can this compound be functionalized for medicinal chemistry applications?

  • Methodological Answer : The carboxylic acid moiety allows amidation or esterification for prodrug development. For example, coupling with pyrimidinyl amines (via EDC/HOBt) generates bioactive derivatives. In vitro screening against kinase targets (e.g., EGFR) is advised .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Methodological Answer : Scaling issues include exothermic reactions and byproduct formation. Use flow chemistry for controlled trifluoromethylation steps. Optimize stoichiometry (e.g., 1.2 equiv CuI for Ullmann couplings) and employ continuous extraction for purification .

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